![molecular formula C18H15FN4O3 B15140409 ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15140409.png)
ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Janus kinase 3 inhibitor (JAK 3i) is a selective inhibitor of Janus kinase 3, a member of the Janus kinase family of non-receptor tyrosine kinases. These inhibitors are primarily used in the treatment of autoimmune diseases and certain types of cancer. JAK 3i works by interfering with the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of JAK 3i typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of a pyrimidine core, which is functionalized with various substituents to achieve the desired inhibitory activity. The reaction conditions often include the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of JAK 3i involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for better control over reaction parameters and to minimize the formation of by-products. Quality control measures such as high-performance liquid chromatography (HPLC) are employed to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions
JAK 3i undergoes various chemical reactions, including:
Reduction: Typically involves the removal of oxygen atoms or the addition of hydrogen atoms, using reagents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the JAK 3i molecule. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
JAK 3i has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the JAK-STAT signaling pathway and its role in various biochemical processes.
Biology: Helps in understanding the mechanisms of immune cell development and function.
Medicine: Used in the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis, as well as certain types of cancer.
Industry: Employed in the development of new therapeutic agents and in drug discovery programs
作用机制
JAK 3i works by inhibiting the action of Janus kinase 3, thereby interfering with the JAK-STAT signaling pathway. This pathway is essential for the transmission of signals from cytokine receptors to the nucleus, where they modulate gene transcription. By blocking JAK 3, the inhibitor prevents the phosphorylation and dimerization of STAT proteins, thereby reducing the expression of genes involved in immune responses .
相似化合物的比较
Similar Compounds
Tofacitinib: A JAK1/3 inhibitor used in the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1/2 inhibitor used for myelofibrosis and polycythemia vera.
Baricitinib: A JAK1/2 inhibitor used for rheumatoid arthritis
Uniqueness
JAK 3i is unique in its high selectivity for Janus kinase 3, which makes it particularly effective in targeting immune cells without affecting other cell types. This selectivity reduces the risk of side effects and improves the therapeutic index compared to other JAK inhibitors .
属性
分子式 |
C18H15FN4O3 |
|---|---|
分子量 |
354.3 g/mol |
IUPAC 名称 |
ethyl 4-[2-fluoro-5-(prop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H15FN4O3/c1-3-14(24)23-10-5-6-13(19)11(7-10)16-15-12(18(25)26-4-2)8-20-17(15)22-9-21-16/h3,5-9H,1,4H2,2H3,(H,23,24)(H,20,21,22) |
InChI 键 |
KNLROUBMVYVLGX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC2=NC=NC(=C12)C3=C(C=CC(=C3)NC(=O)C=C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


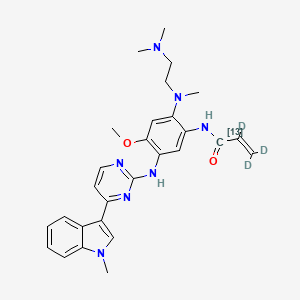
![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
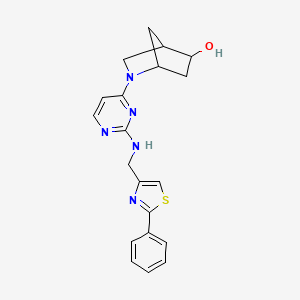
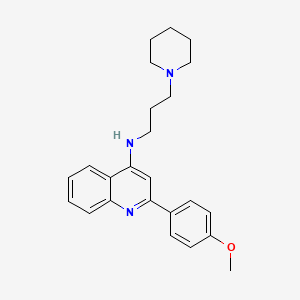


![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)
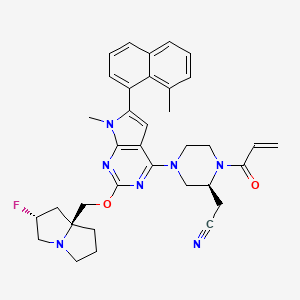
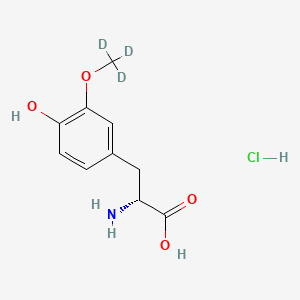
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one](/img/structure/B15140408.png)
